N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate

Description

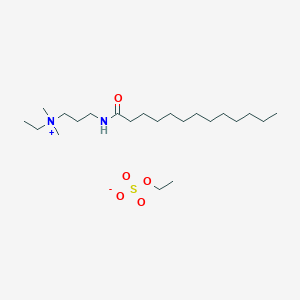

The compound N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate (CAS 67633-63-0) is a quaternary ammonium salt with a branched C18 acyl chain (isooctadecyl) linked via an amide group to a propanaminium backbone . Its IUPAC name is 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate. It functions primarily as an antistatic agent in cosmetic formulations, leveraging its cationic nature to neutralize static charges on hair and skin . Key properties include a molecular formula of C₂₇H₅₈N₂O₅S, molecular weight of 522.83 g/mol, and a logP of 2.93, indicating moderate lipophilicity .

Properties

CAS No. |

646512-39-2 |

|---|---|

Molecular Formula |

C22H48N2O5S |

Molecular Weight |

452.7 g/mol |

IUPAC Name |

ethyl-dimethyl-[3-(tridecanoylamino)propyl]azanium;ethyl sulfate |

InChI |

InChI=1S/C20H42N2O.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-17-20(23)21-18-16-19-22(3,4)6-2;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5) |

InChI Key |

MJNMNKVFJMVKCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate typically involves the reaction of N,N-dimethyl-3-aminopropylamine with tridecanoic acid to form the corresponding amide. This intermediate is then quaternized with ethyl sulfate to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The quaternary ammonium group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve nucleophiles such as halides or hydroxides.

Major Products

Oxidation: Produces oxides and other oxygenated derivatives.

Reduction: Yields amines and other reduced forms.

Substitution: Results in the formation of substituted ammonium compounds.

Scientific Research Applications

N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.

Biology: Employed in cell culture and molecular biology as a disinfectant and antimicrobial agent.

Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.

Industry: Utilized in the production of disinfectants, fabric softeners, and personal care products.

Mechanism of Action

The antimicrobial action of N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of amidopropyldimonium ethosulfates , which vary in acyl chain length, saturation, and origin. Below is a detailed comparison:

Structural Variations

Key Observations :

- Chain Length: The target compound’s C18 chain provides higher hydrophobicity than shorter chains (e.g., C9 in Isononamidopropyl), enhancing film-forming ability and conditioning .

- Saturation: Unsaturated analogs (e.g., Linoleamidopropyl) exhibit lower logP values due to double bonds, improving solubility but reducing oxidative stability .

- Branching : Branched chains (e.g., isooctadecyl) improve solubility in hydrophobic matrices compared to linear chains .

Functional Performance

Antistatic Efficacy

- Target Compound : The C18 branched chain ensures prolonged antistatic effects due to strong adsorption onto negatively charged surfaces .

- Linoleamidopropyldimonium ethosulfate: Unsaturation reduces film durability but enhances spreadability, ideal for lightweight formulations .

- Isononamidopropyldimonium ethosulfate: Shorter chains rinse off easily, suitable for rinse-off products like shampoos .

Compatibility & Feel

Biological Activity

N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate (commonly referred to as ETAP) is a quaternary ammonium compound that has garnered attention in various biological and pharmaceutical contexts. This article delves into its biological activity, mechanisms, and potential applications, supported by relevant research findings and case studies.

- Molecular Formula : C22H48N2O5S

- Molecular Weight : 462.68 g/mol

- CAS Registry Number : 646512-39-2

ETAP operates primarily as a surfactant, influencing cellular membranes and promoting the solubilization of lipophilic compounds. Its quaternary ammonium structure allows it to interact with phospholipid bilayers, which is crucial for its biological activity. The presence of the tridecanoylamino group enhances its lipophilicity, facilitating membrane penetration and potential cytotoxic effects on certain cell types.

Antimicrobial Properties

Research indicates that ETAP exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that ETAP effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 16 to 128 µg/mL depending on the strain tested . The compound's mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | High |

| Pseudomonas aeruginosa | 128 | Low |

Cytotoxic Effects

ETAP has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that ETAP induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µg/mL. The apoptotic pathway was confirmed through flow cytometry analysis, showing increased annexin V staining .

Case Studies

- Study on Bacterial Resistance : A clinical trial analyzed the effectiveness of ETAP in combination with conventional antibiotics against resistant strains of E. coli. Results showed a synergistic effect, reducing the MIC of antibiotics by up to 50% when combined with ETAP .

- Cancer Cell Line Study : A research project focused on the effects of ETAP on various cancer cell lines, including MCF-7 and HeLa cells. The findings indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations (100 µg/mL) .

Safety and Toxicology

While ETAP shows promising biological activity, its safety profile is crucial for potential therapeutic applications. Acute toxicity studies in rodents indicated an LD50 greater than 500 mg/kg, suggesting a relatively low acute toxicity level. However, chronic exposure studies are necessary to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.